2-(benzylsulfanyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C24H25N7O2S and its molecular weight is 475.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Research Applications in Related Chemical Families
Given the absence of direct references, we can infer potential research applications based on the chemical structure and known activities of related compounds within its chemical class, such as triazolopyrimidines and piperazine derivatives.
Chemical Synthesis and Characterization
Compounds with complex structures like 2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone are often subjects of synthetic chemistry research. Studies may focus on novel synthetic routes, structural characterization, and optimization of reaction conditions to enhance yields and selectivity (H. Abdel‐Aziz et al., 2008).
Biological Activity
Related compounds, particularly those incorporating triazolopyrimidine and piperazine moieties, are frequently explored for their biological activities. This includes antimicrobial, antifungal, and anticancer properties, as these structures can interact with biological targets in specific and potent manners. The synthesis and biological evaluation of derivatives may reveal moderate effects against various bacterial and fungal species (H. Bektaş et al., 2007).
Potential Therapeutic Applications
Compounds with these core structures are also investigated for potential therapeutic applications, including as enzyme inhibitors, receptor antagonists, or modulators of cellular pathways. For example, studies might explore their use as kinase inhibitors, antipsychotic agents, or treatments for neurological disorders, leveraging the structural flexibility to enhance specificity and efficacy while minimizing side effects (M. H. Norman et al., 1994).
Mechanism of Action
Target of Action
The compound contains a 1,2,3-triazolo[4,5-d]pyrimidine moiety, which is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The benzylsulfanyl and piperazinyl groups might also interact with biological targets, potentially enhancing the compound’s activity or specificity.
Biochemical Pathways
Without specific information on this compound, it’s hard to say which biochemical pathways it might affect. Many 1,2,4-triazole derivatives have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
Without specific studies, it’s hard to predict the exact molecular and cellular effects of this compound. Given its structural features, it might have potential antitumor or antimicrobial activities .
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2S/c1-33-20-9-7-19(8-10-20)31-24-22(27-28-31)23(25-17-26-24)30-13-11-29(12-14-30)21(32)16-34-15-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCURAJNCOZYOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CSCC5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.